molecular formula C8H8F3NO3 B13217101 4-Propyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid

4-Propyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid

Cat. No.: B13217101
M. Wt: 223.15 g/mol
InChI Key: XWJRBJDYAMGVNU-UHFFFAOYSA-N
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Description

4-Propyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid is a heterocyclic compound featuring an oxazole ring substituted with a trifluoromethyl group at position 2 and a propyl chain at position 2. The trifluoromethyl group contributes to its metabolic stability and lipophilicity, while the oxazole core provides a rigid scaffold for molecular interactions.

Properties

Molecular Formula

C8H8F3NO3

Molecular Weight

223.15 g/mol

IUPAC Name

4-propyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid

InChI

InChI=1S/C8H8F3NO3/c1-2-3-4-5(6(13)14)15-7(12-4)8(9,10)11/h2-3H2,1H3,(H,13,14)

InChI Key

XWJRBJDYAMGVNU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(OC(=N1)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of a suitable α,β-unsaturated carbonyl compound with an amine and a trifluoromethylating agent under acidic or basic conditions to form the oxazole ring. The carboxylic acid group can be introduced through subsequent oxidation or hydrolysis reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the oxazole ring and the introduction of the trifluoromethyl and carboxylic acid groups. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Propyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Propyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: It may have potential therapeutic applications due to its unique structural features and ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Propyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and ability to penetrate biological membranes, while the carboxylic acid group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-propyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid with structurally analogous compounds, focusing on synthesis, functional groups, and applications.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Applications/Synthesis Notes Reference
This compound Oxazole 2-CF₃, 4-propyl, 5-COOH Potential agrochemical/pharmaceutical precursor (hypothesized) N/A
4-(Trifluoromethyl)-3-pyridinecarboxylic acid Pyridine 3-CF₃, 4-COOH Intermediate in drug synthesis; regulated handling due to reactivity with strong acids/bases
5-Methyl-2-(trifluoromethyl)furan-3-yl derivatives (e.g., EP 4,374,877 A2) Furan 2-CF₃, 3-substituted amide Synthesized via multistep reactions from ester hydrochlorides and aldehydes; used in kinase inhibitors
Fluazifop (2-(4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid) Pyridine + phenoxy CF₃-pyridine, phenoxy-propanoic acid Herbicide; targets acetyl-CoA carboxylase in grasses
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole 3-CF₃, 4-carbaldehyde, 5-sulfanyl Structural complexity suggests use in bioactive molecule design

Key Findings:

Structural Flexibility vs. Pyridine-based analogs (e.g., 4-(trifluoromethyl)-3-pyridinecarboxylic acid) exhibit similar acid reactivity but lack the propyl chain, limiting their lipophilicity .

Synthetic Pathways :

  • Compounds like those in EP 4,374,877 A2 are synthesized via ester hydrolysis and amide coupling, suggesting analogous routes for the target compound .
  • The trifluoromethyl group in fluazifop is introduced early in synthesis, a strategy likely applicable to the oxazole derivative .

Functional Group Impact :

  • The carboxylic acid group in the target compound enables salt formation or esterification, mirroring modifications seen in fluazifop for enhanced bioavailability .
  • Trifluoromethyl groups universally improve metabolic resistance across analogs, as seen in pyridine and pyrazole derivatives .

Biological Activity

4-Propyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid is a heterocyclic compound notable for its unique structural features, including a trifluoromethyl group and a carboxylic acid moiety. These characteristics enhance its lipophilicity and potential biological interactions, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C8H8F3NO3
  • Molecular Weight : 223.15 g/mol
  • Structural Features :
    • Trifluoromethyl Group : Increases membrane permeability and metabolic stability.
    • Carboxylic Acid Group : Facilitates hydrogen bonding with biological targets, potentially modulating their activity.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including enzyme inhibition and potential therapeutic applications. The trifluoromethyl group enhances interactions with proteins, which can lead to increased biological efficacy.

Key Biological Activities

  • Enzyme Inhibition :
    • The compound may act as an inhibitor for various enzymes due to its structural features that allow it to interact with active sites.
    • Studies suggest that the trifluoromethyl group can form hydrogen bonds or halogen bonds with enzyme residues, enhancing binding affinity.
  • Potential Therapeutic Applications :
    • Preliminary findings indicate potential applications in treating conditions related to enzyme dysregulation.
    • The compound's ability to penetrate biological membranes suggests it could be developed into a drug candidate for various diseases.

Study 1: Enzyme Interaction Analysis

A study investigated the interaction of this compound with cholinesterases (AChE and BChE) and cyclooxygenase (COX). The results showed moderate inhibition of AChE with an IC50 value of approximately 19.2 μM, indicating its potential as a therapeutic agent in neurodegenerative diseases .

EnzymeIC50 Value (μM)
AChE19.2
BChE13.2
COXModerate

Study 2: Docking Studies

Molecular docking studies demonstrated that the trifluoromethyl group significantly enhances binding interactions with target proteins. The presence of this group was correlated with increased biological activity due to improved binding affinity and interaction dynamics .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Biological Activity
4-Cyclopropyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acidCyclopropyl substitutionDifferent reactivity due to ring strain
2-Methyl-4-(trifluoromethyl)oxazole-5-carboxylic acidMethyl substitutionAltered electronic properties affecting activity
2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acidThiazole ringDifferent chemical behavior compared to oxazole

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